molecular formula C10H11NO2S B2691913 2-Amino-1-(furan-2-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 1514202-34-6

2-Amino-1-(furan-2-yl)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2691913
CAS No.: 1514202-34-6
M. Wt: 209.26
InChI Key: BWHJCTJGPLVAQS-UHFFFAOYSA-N
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Description

2-Amino-1-(furan-2-yl)-1-(thiophen-2-yl)ethan-1-ol is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The presence of an amino group and a hydroxyl group in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(furan-2-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with furan and thiophene derivatives.

    Formation of Intermediate: A key intermediate is formed through a series of reactions, including halogenation and nucleophilic substitution.

    Final Step: The intermediate undergoes a reaction with an amine to introduce the amino group, followed by a reduction step to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the furan or thiophene rings, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce alkyl or acyl groups.

Scientific Research Applications

2-Amino-1-(furan-2-yl)-1-(thiophen-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential pharmacological properties are explored for developing new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(furan-2-yl)-1-(thiophen-2-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(furan-2-yl)ethanol: Lacks the thiophene ring, making it less versatile in certain reactions.

    2-Amino-1-(thiophen-2-yl)ethanol: Lacks the furan ring, which may affect its aromatic properties.

    2-Amino-1-(furan-2-yl)-1-(thiophen-2-yl)propan-1-ol: Has an additional carbon in the backbone, which can influence its reactivity and applications.

Uniqueness

The presence of both furan and thiophene rings in 2-Amino-1-(furan-2-yl)-1-(thiophen-2-yl)ethan-1-ol makes it unique compared to similar compounds

Properties

IUPAC Name

2-amino-1-(furan-2-yl)-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-7-10(12,8-3-1-5-13-8)9-4-2-6-14-9/h1-6,12H,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHJCTJGPLVAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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